molecular formula C10H14N2O B1202756 (R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one CAS No. 22956-40-7

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B1202756
CAS No.: 22956-40-7
M. Wt: 178.23 g/mol
InChI Key: ATRCOGLZUCICIV-SECBINFHSA-N
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Description

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one is a chiral pyridinone derivative featuring a methyl-substituted pyrrolidine ring at the 5-position of the pyridin-2(1H)-one scaffold. Pyridin-2(1H)-ones are lactam structures known for their versatility in drug discovery, often serving as bioisosteres for pyridines or amides. The pyrrolidine substituent introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCOGLZUCICIV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331451
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22956-40-7
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using specific enzymes like cytochrome P450 . Another approach involves chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction .

Industrial Production Methods: Industrial production of ®-6-Hydroxynicotine may involve biotechnological processes utilizing genetically engineered microorganisms capable of selectively hydroxylating nicotine. These processes are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ®-6-Hydroxynicotine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

®-6-Hydroxynicotine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a probe to study the metabolic pathways of nicotine and its derivatives.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in smoking cessation aids.

    Industry: Utilized in the development of biosensors for nicotine detection.

Mechanism of Action

The mechanism of action of ®-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The hydroxyl group enhances its binding affinity and selectivity towards specific subtypes of nAChRs, modulating neurotransmitter release and neuronal activity. This interaction influences various physiological processes, including cognitive function and addiction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Substituent Effects on Saturation and Stereochemistry
  • 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol (): This compound differs in the pyrrolidine ring’s saturation (dihydro vs. fully saturated) and the presence of a hydroxyl group instead of a lactam oxygen. The partial saturation may reduce conformational stability compared to the target compound’s fully saturated pyrrolidine.
  • 1-Cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (5c) (): The cyclohexyl group at the 1-position and hydroxybenzoyl at the 5-position contrast with the target’s methylpyrrolidine. The hydroxybenzoyl moiety increases polarity (melting point: 115–116°C), whereas the methylpyrrolidine may enhance solubility in biological membranes due to its amine functionality .
Key Physicochemical Data
Compound Substituents (Position) Melting Point (°C) LogP (Predicted) Notable Features
Target Compound 5-(R)-1-Methylpyrrolidin-2-yl N/A ~1.5* Chiral center, rigid pyrrolidine
5c () 1-Cyclohexyl, 5-hydroxybenzoyl 115–116 ~2.8 High polarity, crystalline solid
5-(3,5-Difluorophenyl)pyridin-2(1H)-one () 5-(3,5-Difluorophenyl) N/A ~2.3 Electron-withdrawing fluorines enhance metabolic stability
5-Acetyl-1-methylpyridin-2(1H)-one () 1-Methyl, 5-acetyl N/A ~0.9 Acetyl group increases hydrogen-bonding capacity

*Predicted using fragment-based methods.

Enzyme Inhibition
  • c-Src Kinase Inhibitors (): Compound 36 (IC50 = 12.5 µM) features a dimethylaminoethyl group at the 1-position and a hydroxy-methoxybenzoyl group at the 5-position.
  • HIV-1 Reverse Transcriptase Inhibitors (): Pyridin-2(1H)-one hybrids with polar groups (e.g., nitro at C-3) show activity against HIV. The target’s pyrrolidine could act as a hydrogen-bond donor, analogous to these polar substituents, but its placement at C-5 may alter binding interactions .
Analgesic Activity
  • 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (69) (): This compound demonstrates potent anti-allodynic activity in rats. The target’s pyrrolidine substituent might modulate pharmacokinetics (e.g., half-life) differently compared to the bromophenyl group, which contributes to lipophilicity and CNS penetration .

Biological Activity

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one, also known as a derivative of pyridine and pyrrolidine, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2O, with a molecular weight of approximately 176.26 g/mol. The compound features a pyridine ring substituted with a 1-methylpyrrolidine moiety, which is critical for its biological activity.

Research indicates that this compound acts on various neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Key Mechanisms:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: This compound has shown affinity for α4β2 nAChRs, which are implicated in cognitive function and reward pathways. Binding assays demonstrate its potential to enhance cholinergic signaling .
  • Dopamine Transporter (DAT) Interaction: Studies indicate that it may also interact with the dopamine transporter, influencing dopaminergic signaling which is crucial in mood regulation and reward processing .

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological assays:

Activity Description
Cognitive Enhancement Potential to improve memory and learning through cholinergic mechanisms .
Antidepressant Effects Modulation of serotonin and dopamine pathways suggests antidepressant properties .
Anxiolytic Activity May reduce anxiety symptoms by balancing neurotransmitter levels .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Cognitive Function in Animal Models: A study demonstrated that administration of this compound improved performance in memory tasks in rodent models, indicating its potential as a cognitive enhancer. The results suggested significant increases in acetylcholine levels in the hippocampus following treatment .
  • Behavioral Studies: In behavioral assays assessing anxiety-like behavior, animals treated with this compound exhibited reduced anxiety compared to controls. This effect was attributed to the compound's action on both serotonergic and dopaminergic systems .
  • Binding Affinity Studies: Radioligand binding assays confirmed the compound's high affinity for α4β2 nAChRs and moderate affinity for DAT, supporting its role as a multimodal ligand targeting multiple neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one
Reactant of Route 2
(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one

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